4-Bromocinnamic acid

Catalog No.
S796373
CAS No.
1200-07-3
M.F
C9H7BrO2
M. Wt
227.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromocinnamic acid

CAS Number

1200-07-3

Product Name

4-Bromocinnamic acid

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-enoic acid

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

InChI

InChI=1S/C9H7BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+

InChI Key

CPDDDTNAMBSPRN-ZZXKWVIFSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)O)Br

Synonyms

3-(4-Bromophenyl)-2-propenoic Acid; 3-(4-Bromophenyl)-2-propenoic Acid; NSC 218449;

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)Br

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)Br

4-Bromocinnamic acid is an organic compound with the chemical formula C₉H₇BrO₂ and a molecular weight of approximately 215.06 g/mol. It is classified as a cinnamic acid derivative, specifically featuring a bromine atom at the para position of the benzene ring. The compound appears as a white to off-white crystalline powder and has a faint odor . Its structure consists of a phenyl group attached to a trans-alkene chain ending with a carboxylic acid group, making it part of the broader family of phenylpropanoids and polyketides .

4-Bromocinnamic acid may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation. It is recommended to handle the compound with proper personal protective equipment (PPE) in a well-ventilated laboratory environment [].

Precursor for Organic Synthesis

-Bromocinnamic acid serves as a valuable building block for the synthesis of various organic compounds. Its presence of a bromine atom and a carboxylic acid group allows for diverse chemical transformations.

  • Synthesis of halogenated styrenes: 4-Bromocinnamic acid can be decarboxylated to yield (E)-β-bromo-4-bromostyrene, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules [].

Research in Medicinal Chemistry

  • Anticancer research: Derivatives of 4-Bromocinnamic acid have been investigated for their potential anti-cancer properties. Studies suggest that they may exhibit cytotoxic effects against various cancer cell lines [].
Typical of cinnamic acids. Notable reactions include:

  • Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
  • Hydrogenation: Under hydrogen gas and suitable catalysts, it can be converted into 4-bromocinnamyl alcohol.
  • Electrophilic Aromatic Substitution: The bromine atom can be substituted by other electrophiles, leading to diverse derivatives.
  • Michael Addition: Acts as an α,β-unsaturated carboxylic acid, enabling nucleophilic attack at the β-position .

Research indicates that 4-bromocinnamic acid exhibits several biological activities:

  • Antimicrobial Properties: It has shown potential against various bacterial strains, indicating its usefulness in pharmaceutical applications.
  • Antioxidant Activity: The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress .
  • Anti-inflammatory Effects: Studies suggest that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

Several methods exist for synthesizing 4-bromocinnamic acid:

  • Bromination of Cinnamic Acid: Direct bromination of cinnamic acid using bromine or N-bromosuccinimide in an organic solvent.
  • Wittig Reaction: Utilizing phosphonium ylides derived from 4-bromobenzaldehyde and suitable phosphonium salts to form the desired product.
  • Microwave-Assisted Synthesis: A more recent method involves microwave irradiation for the reaction between 3-bromo-2-propenoic acid and phenylboronic acid, yielding high efficiency and reduced reaction times .

4-Bromocinnamic acid finds various applications across different fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
  • Materials Science: Serves as a precursor for developing polymers and materials with specific properties.
  • Organic Synthesis: Acts as a building block in organic synthesis for creating complex molecules in medicinal chemistry .

Studies on interaction profiles indicate that 4-bromocinnamic acid interacts with various biological targets:

  • Cytochrome P450 Enzymes: Exhibits moderate inhibition of certain cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Protein Binding: Displays significant protein binding characteristics, influencing its pharmacokinetics and bioavailability .
  • Cellular Uptake Mechanisms: Investigations into its cellular uptake mechanisms reveal potential pathways that could enhance its therapeutic efficacy .

Several compounds share structural similarities with 4-bromocinnamic acid. Here is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Cinnamic AcidC₉H₈O₂Lacks bromine; serves as a precursor for many derivatives.
3-Bromocinnamic AcidC₉H₇BrO₂Bromine at the meta position; different reactivity profile.
4-Methoxycinnamic AcidC₉H₈O₃Contains a methoxy group instead of bromine; used in different synthetic pathways.
4-Chlorocinnamic AcidC₉H₇ClO₂Substituted by chlorine; shows different biological activity compared to brominated analogs.

The presence of bromine in 4-bromocinnamic acid enhances its electrophilicity and reactivity compared to non-halogenated derivatives, making it particularly useful in synthetic applications where halogenation is beneficial .

Radical-Mediated Addition Mechanisms in Conjugated Systems

The bromofunctionalization of 4-bromocinnamic acid often proceeds through radical intermediates, particularly in reactions involving bromine (Br₂) or bromine donors like N-bromosuccinimide (NBS). The conjugated double bond in the cinnamic acid backbone facilitates radical addition, with regioselectivity governed by the stability of the resulting carbon-centered radicals. For instance, bromination of trans-4-bromocinnamic acid in dichloromethane under free radical conditions yields 2,3-dibromo-3-(4-bromophenyl)propanoic acid as the major product [2]. The reaction’s progression is marked by the decolorization of Br₂, as bromine radicals (Br- ) add to the α,β-unsaturated system [3].

Experimental studies demonstrate that reaction temperature and bromine concentration critically influence regioselectivity. At −40°C, terminal addition to the allene system predominates, forming 1,2-dibromo adducts, whereas higher temperatures favor central addition, leading to 1,3-dibrominated products [5]. This temperature-dependent behavior arises from the equilibrium between bridged and open-chain radical intermediates. For example, in propadiene systems, bromine radicals initially form a bridged intermediate, which rapidly rearranges to a more stable allylic radical (Scheme 1) [5].

Scheme 1: Proposed mechanism for bromine radical addition to conjugated systems  Br• + CH₂=CH-CO₂H → [Br-CH₂-CH•-CO₂H] ↔ CH₂Br-CH•-CO₂H  

The presence of excess HBr enhances terminal selectivity by stabilizing the transition state through hydrogen bonding, as observed in the synthesis of (E)-β-bromo-4-bromostyrene from 4-bromocinnamic acid [1]. Radical chain propagation terminates via hydrogen abstraction from HBr or coupling with a second bromine radical, yielding vicinal dibromides [3].

Palladium-Catalyzed Enantioselective α-Arylation Pathways

Palladium catalysis enables enantioselective α-arylation of 4-bromocinnamic acid derivatives, leveraging the bromine substituent as a directing group. In one application, the compound participates in Suzuki-Miyaura couplings to form 2-amino-7-(piperidin-4-yl)isoquinoline derivatives [1]. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a boronic acid and reductive elimination to form the biaryl bond (Scheme 2) [1].

Scheme 2: General pathway for Pd-catalyzed α-arylation  Ar-Br + Pd(0) → Ar-Pd-Br  Ar-Pd-Br + R-B(OH)₂ → Ar-Pd-R → Ar-R + Pd(0)  

Chiral phosphine ligands, such as BINAP, induce enantioselectivity by coordinating to palladium and creating a stereochemical environment that favors the formation of one enantiomer over the other. However, the electron-withdrawing bromine substituent at the para position can retard oxidative addition, necessitating elevated temperatures or bulky ligands to accelerate the reaction [1].

Halogen Bonding Effects on Reaction Regioselectivity

The bromine atom in 4-bromocinnamic acid participates in halogen bonding interactions, which influence regioselectivity in electrophilic substitutions and cycloadditions. The σ-hole on bromine acts as a Lewis acid, forming non-covalent interactions with electron-rich regions of reactants or catalysts. For instance, in Diels-Alder reactions, the para-bromo group directs the dienophile to approach from the meta position, minimizing steric and electronic repulsion [4].

In radical brominations, halogen bonding between Br₂ and the carbonyl oxygen of cinnamic acid stabilizes the transition state, favoring addition to the β-carbon [2]. This interaction is evidenced by the accelerated reaction rates in polar solvents like acetic acid, which enhance Br₂’s electrophilicity [3]. Computational studies further reveal that the bromine’s electron-withdrawing effect polarizes the double bond, increasing the electrophilic character of the β-carbon and facilitating radical attack [5].

Table 1: Halogen bonding effects on regioselectivity in 4-bromocinnamic acid reactions  | Reaction Type          | Regioselectivity Driver         | Observed Outcome               |  |-------------------------|----------------------------------|---------------------------------|  | Radical Bromination     | Br• affinity for β-carbon       | 2,3-dibromopropanoic acid [2]    |  | Diels-Alder Cycloaddition| Para-bromo directive effect     | Meta-substituted adducts [4]     |  | Suzuki Coupling         | Bromine as Pd-directing group   | Ortho-arylation products [1]     |  

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1200-07-3

Wikipedia

(E)-3-(4-bromophenyl)prop-2-enoic acid

Dates

Last modified: 09-14-2023

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